
5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione
Overview
Description
5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is a compound with the molecular formula C9H6S4. It belongs to the class of 3H-1,2-dithiole-3-thiones, which are polysulfur-containing heterocycles. These compounds have gained significant interest due to their role as sources of hydrogen sulfide, an endogenously produced gaseous signaling molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione involves several well-known procedures and novel transformations for building the 1,2-dithiole-3-thione ring. One common method involves the treatment of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide in refluxing xylene, resulting in 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed as major products.
Substitution: Various substituted derivatives are formed depending on the nucleophile used.
Scientific Research Applications
5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing heterocycles.
Biology: The compound is studied for its role in hydrogen sulfide signaling pathways.
Medicine: Research is ongoing into its potential therapeutic effects due to its ability to release hydrogen sulfide.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione exerts its effects involves the release of hydrogen sulfide. This gaseous signaling molecule interacts with various molecular targets and pathways, including:
Enzymes: Modulation of enzyme activity.
Ion Channels: Regulation of ion channel function.
Signaling Pathways: Involvement in signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-3H-1,2-dithiole-3-thione
- 5-Methyl-4-phenyl-3H-1,2-dithiole-3-thione
- 5-Ethyl-4-phenyl-3H-1,2-dithiole-3-thione
Uniqueness
5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. Its ability to release hydrogen sulfide also sets it apart from other similar compounds.
Properties
IUPAC Name |
4-phenyl-5-sulfanyldithiole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6S4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMVADRHHHVXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SSC2=S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384213 | |
| Record name | 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16101-90-9 | |
| Record name | 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





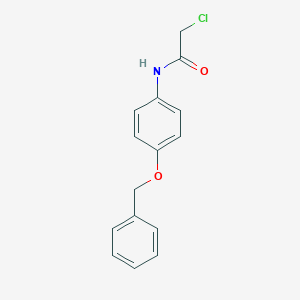
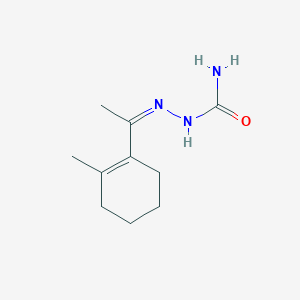
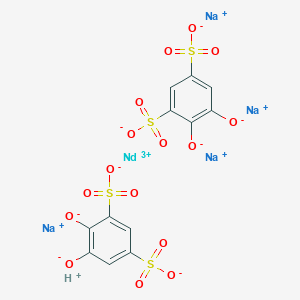

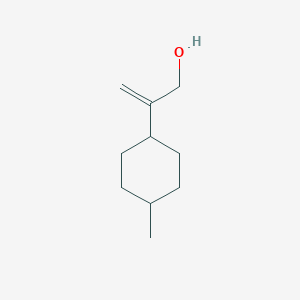



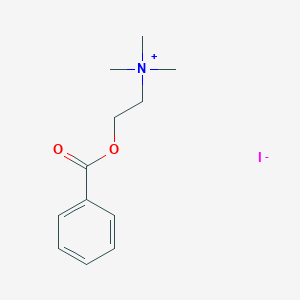
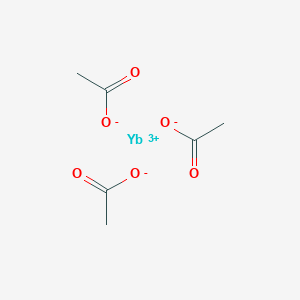
![(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
